molecular formula C14H21N B13603129 3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine

3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine

Cat. No.: B13603129
M. Wt: 203.32 g/mol
InChI Key: RLSKVMCNRAIQAV-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine is an organic compound that features a unique structure combining an indane moiety with a butan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: This compound features an oxazole ring fused to an indane ring, with an amine group attached.

    (2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound is an indoline derivative with potential pharmacological properties.

Uniqueness

3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C14H21N/c1-14(2,8-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9,15H2,1-2H3

InChI Key

RLSKVMCNRAIQAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=CC2=C(CCC2)C=C1

Origin of Product

United States

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